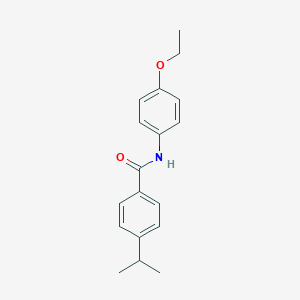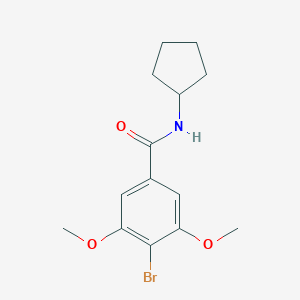
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPB belongs to the class of benzamides, which are known for their diverse biological activities.
科学的研究の応用
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide is in cancer research. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the inhibition of the activity of the enzyme N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the post-translational modification of proteins. Inhibition of NMT activity by N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide leads to the inhibition of the growth of cancer cells and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its specificity towards NMT. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to selectively inhibit the activity of NMT without affecting the activity of other enzymes. This makes N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide a useful tool for studying the role of NMT in various biological processes. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its low solubility in water. This can make it difficult to use N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in certain experiments.
将来の方向性
There are several future directions that can be explored in the study of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. One of the major directions is the development of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide derivatives that have improved solubility and potency. Additionally, the role of NMT in various biological processes can be further explored using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide can also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the reaction of 4-ethoxyaniline with 4-isobutyrylbenzoic acid in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using column chromatography. The yield of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide obtained through this method is around 70%.
特性
製品名 |
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-11-9-16(10-12-17)19-18(20)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChIキー |
DPDCWXMLYANZFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)




![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
